molecular formula C14H21NO B13342512 (3S,4R)-3-ethyl-1-methyl-4-phenylpiperidin-4-ol

(3S,4R)-3-ethyl-1-methyl-4-phenylpiperidin-4-ol

Cat. No.: B13342512
M. Wt: 219.32 g/mol
InChI Key: QESXDAXFGSYTML-GXTWGEPZSA-N
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Description

(3S,4R)-3-ethyl-1-methyl-4-phenylpiperidin-4-ol is a chiral compound with significant interest in the fields of organic chemistry and medicinal chemistry. This compound features a piperidine ring, which is a common structural motif in many biologically active molecules. The presence of chiral centers at the 3 and 4 positions adds to its complexity and potential for enantioselective synthesis and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4R)-3-ethyl-1-methyl-4-phenylpiperidin-4-ol can be achieved through various methods. One common approach involves the use of enantioselective catalytic hydrogenation of a suitable precursor. For instance, starting from a substituted pyridine, the compound can be synthesized through a series of steps including alkylation, reduction, and cyclization .

Industrial Production Methods

Industrial production of this compound often involves large-scale catalytic processes. These methods are designed to maximize yield and enantiomeric purity while minimizing costs and environmental impact. The use of chiral catalysts and advanced purification techniques are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

(3S,4R)-3-ethyl-1-methyl-4-phenylpiperidin-4-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce secondary alcohols .

Scientific Research Applications

(3S,4R)-3-ethyl-1-methyl-4-phenylpiperidin-4-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (3S,4R)-3-ethyl-1-methyl-4-phenylpiperidin-4-ol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent physiological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3S,4R)-3-ethyl-1-methyl-4-phenylpiperidin-4-ol is unique due to its specific stereochemistry, which can significantly influence its reactivity and interactions with biological targets. This makes it a valuable compound for studying structure-activity relationships and developing enantioselective synthesis methods .

Properties

Molecular Formula

C14H21NO

Molecular Weight

219.32 g/mol

IUPAC Name

(3S,4R)-3-ethyl-1-methyl-4-phenylpiperidin-4-ol

InChI

InChI=1S/C14H21NO/c1-3-12-11-15(2)10-9-14(12,16)13-7-5-4-6-8-13/h4-8,12,16H,3,9-11H2,1-2H3/t12-,14+/m0/s1

InChI Key

QESXDAXFGSYTML-GXTWGEPZSA-N

Isomeric SMILES

CC[C@H]1CN(CC[C@@]1(C2=CC=CC=C2)O)C

Canonical SMILES

CCC1CN(CCC1(C2=CC=CC=C2)O)C

Origin of Product

United States

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